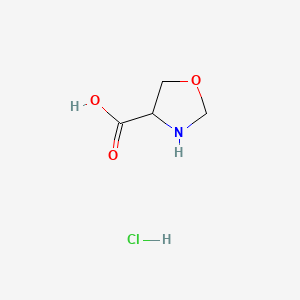

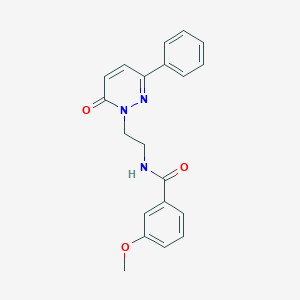

3-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond and modifications to the alkyl chain linking the benzamide moiety to a heterocyclic ring, such as a piperazine or pyridazine ring. For instance, the synthesis of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide was achieved by treating a phthalimide precursor with isopropylamine in dimethylformamide at room temperature . This suggests that similar synthetic routes could be employed for the synthesis of "3-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide," with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel benzamide compound was analyzed using X-ray diffraction, indicating crystallization in a triclinic system with specific lattice constants . Density functional theory (DFT) calculations were used to determine the geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. These methods could be applied to determine the molecular structure of "this compound" and predict its reactivity and stability.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by modifications to their chemical structure. For instance, changes to the amide bond and the intermediate alkyl chain can affect the compound's affinity for dopamine D(4) receptors . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be investigated to estimate the chemical reactivity of the molecule . These analyses can provide insights into the types of chemical reactions that "this compound" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and pharmacokinetic parameters, are crucial for their potential therapeutic applications. A bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed to quantify a glyburide analogue in mouse plasma and whole blood, indicating the importance of such methods in evaluating the pharmacokinetics of these compounds . The antioxidant properties of benzamide derivatives can also be determined using assays such as the DPPH free radical scavenging test . These methods could be adapted to assess the properties of "this compound."

Scientific Research Applications

Synthetic Methods and Chemical Properties

Synthetic Approaches : Research has explored synthetic routes for related compounds, such as the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides, starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones. These methods involve Diels-Alder reactions, substitutions, and further treatments to introduce acyclo sugar moieties, highlighting the chemical versatility and potential for generating novel compounds for further research applications (Meerpoel, Joly, & Hoornaert, 1993).

Chemical Properties and Reactions : Another study focused on the synthesis and evaluation of benzamides and related compounds as potential neuroleptics. This research emphasizes the correlation between structure and activity, demonstrating the importance of chemical modifications in discovering new biological activities (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Potential Biological Activities

Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and shown to have analgesic and anti-inflammatory activities. These compounds were screened as COX-1/COX-2 inhibitors, demonstrating significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Properties : Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds showed significant antibacterial and antifungal activity, indicating the potential of benzamide derivatives in developing new antimicrobial agents (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).

properties

IUPAC Name |

3-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-26-17-9-5-8-16(14-17)20(25)21-12-13-23-19(24)11-10-18(22-23)15-6-3-2-4-7-15/h2-11,14H,12-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZMHGALDREPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)

![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)

![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)

![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)